molecular formula C7H3F6N B2466320 2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine CAS No. 2445793-14-4

2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine

Cat. No. B2466320
CAS RN: 2445793-14-4
M. Wt: 215.098
InChI Key: QZWGDFORUINQEJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine is a chemical compound with the CAS Number: 2445793-14-4 . It has a molecular weight of 215.1 and is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3F6N/c8-5-2-1-4 (3-14-5)6 (9,10)7 (11,12)13/h1-3H . This indicates that the molecule consists of a pyridine ring with a fluorine atom and a pentafluoroethyl group attached.

Scientific Research Applications

Modular Synthesis of Polysubstituted and Fused Pyridines

One application of compounds related to 2-Fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine is in the modular synthesis of polysubstituted and fused pyridines. A 2-fluoro-1,3-dicarbonyl-initiated one-pot reaction sequence facilitates the regioselective synthesis of various substituted pyridines, leveraging readily available materials and catalyst-free conditions (Song, Huang, Yi, & Zhang, 2016).

Synthesis of Fluorine-Containing Pentasubstituted Pyridine Derivatives

Another research application involves the synthesis of fluorine-containing pentasubstituted pyridine derivatives. This process involves the cyclization of N-silyl-1-azaallylic anion intermediates with perfluoroalkene, yielding pyridine derivatives followed by skeletal transformation (Suzuki et al., 2007).

Radiolabeling for Imaging Central Nicotinic Acetylcholine Receptors

Compounds closely related to this compound have been synthesized and radiolabeled for imaging central nicotinic acetylcholine receptors. This involves nucleophilic aromatic substitution and has applications in neuroscientific research (Dollé et al., 1998).

Synthesis of Fluorinated Pyrrole-Imidazole Alkaloid

There is also research in the synthesis of fluorinated pyrrole-imidazole alkaloids, where specific 2-acylpyrroles are treated to achieve fluorination at targeted positions. This is significant in the synthesis of novel alkaloids (Troegel & Lindel, 2012).

Fluorination of Pyridines in Aqueous Solution

The fluorination of pyridines, including those structurally related to this compound, has been achieved in aqueous solutions. This method has been noted for its good yields and high regioselectivities, important for the development of fluorinated pyridines in various scientific applications (Zhou, Tian, Zhao, & Dan, 2018).

properties

IUPAC Name

2-fluoro-5-(1,1,2,2,2-pentafluoroethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6N/c8-5-2-1-4(3-14-5)6(9,10)7(11,12)13/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZWGDFORUINQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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